molecular formula C4H4INO B2434425 2-Iodo-4-methyl-1,3-oxazole CAS No. 1539210-11-1

2-Iodo-4-methyl-1,3-oxazole

Cat. No.: B2434425
CAS No.: 1539210-11-1
M. Wt: 208.986
InChI Key: XPNRKYOOXJFVCZ-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of an iodine atom at the second position and a methyl group at the fourth position of the oxazole ring

Mechanism of Action

Target of Action

This compound belongs to the oxazole family, which is known to interact with a wide range of biological targets

Mode of Action

Oxazole derivatives are known to interact with their targets through various mechanisms, such as nucleophilic attack . The specific interactions between 2-Iodo-4-methyl-1,3-oxazole and its targets remain to be elucidated.

Biochemical Pathways

Oxazole derivatives have been reported to influence a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific pathways affected by this compound are yet to be determined.

Pharmacokinetics

Its molecular weight is 208.99 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given the diverse biological activities of oxazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the storage temperature for this compound is 4 degrees Celsius , suggesting that it may be sensitive to heat

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazolines are then oxidized to the corresponding oxazoles using commercial manganese dioxide . Another method involves the ring expansion of keto aziridines in the presence of dicyclohexyl carbodiimide and iodine in refluxing acetonitrile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form more complex oxazole derivatives.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of corresponding oxazolines.

Common Reagents and Conditions:

Major Products:

  • Substituted oxazoles
  • Oxazolines
  • Complex heterocyclic compounds

Scientific Research Applications

2-Iodo-4-methyl-1,3-oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Iodo-1,3-oxazole
  • 4-Methyl-1,3-oxazole
  • 2-Bromo-4-methyl-1,3-oxazole

Comparison: 2-Iodo-4-methyl-1,3-oxazole is unique due to the presence of both an iodine atom and a methyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-iodo-4-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INO/c1-3-2-7-4(5)6-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNRKYOOXJFVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539210-11-1
Record name 2-iodo-4-methyl-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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